4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15611266
Molecular Formula: C28H31BrN2O5
Molecular Weight: 555.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31BrN2O5 |
|---|---|
| Molecular Weight | 555.5 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C28H31BrN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+ |
| Standard InChI Key | RWNCKVWOCKCRRJ-SHHOIMCASA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O |
Introduction
4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core structure. This compound is characterized by the presence of several functional groups, including an allyloxy group, a bromophenyl moiety, and a morpholine derivative. Its molecular formula is C28H31BrN2O5, with a molecular weight of approximately 541.4 g/mol .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include reactions facilitated by common solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes may be employed in specific steps.
Chemical Reactions
-
Allyloxy Group Reactions: The allyloxy group allows for versatile chemical modifications, such as cross-coupling reactions.
-
Bromophenyl Moiety Reactions: The bromophenyl group can participate in substitution reactions.
-
Morpholine Derivative Reactions: The morpholine moiety enhances solubility and bioavailability.
Biological Activity and Potential Applications
Preliminary studies indicate that compounds similar to 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one exhibit various biological activities. These may include interactions with enzymes or receptors, leading to potential therapeutic applications.
Potential Applications
-
Pharmaceuticals: Potential use in drug development due to its diverse pharmacological properties.
-
Biological Research: Useful in studying biological interactions and mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one. These include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-methoxypropyl]-1,5-dihydro-2H-pyrrol-2-one | Similar backbone but different halogen | Fluorine substituent may alter biological activity |
| 5-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one | Contains an imidazole ring | Potential for different biological interactions |
| 3-Allyl-5-(4-{2,4-bisnitrophenoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core instead of pyrrolone | Different reactivity patterns due to thiazolidinone |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume